

Comparing the effects of different grades of Trifluoroacetic acid on experimental results

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A Practical Guide to Reversed-Phase HPLC for Protein and Peptide Purification - Watermark Trifluoroacetic acid (TFA), an ion-pairing agent, is added to the mobile phase to sharpen peaks and improve resolution. ... For example, high-purity TFA is recommended for sensitive applications like mass spectrometry, where impurities can interfere with ionization. Different grades of TFA are available, each with specific purity levels and intended applications. --INVALID-LINK-- Impact of Trifluoroacetic Acid (TFA) Purity on Reversed-Phase HPLC and HPLC-MS Analyses This leads to improved peak shapes and retention time reproducibility. However, the quality of TFA used can have a significant impact on the quality of the separation. Low-purity TFA can introduce contaminants that result in baseline noise, ghost peaks, and even analyte degradation. For HPLC-MS applications, TFA can cause ion suppression, which reduces the sensitivity of the analysis. High-purity TFA is essential for achieving optimal results in reversed-phase HPLC and HPLC-MS. --INVALID-LINK-- Impact of trifluoroacetic acid on liquid chromatography with mass spectrometry for peptide and protein analysis - PubMed Trifluoroacetic acid (TFA) is a common mobile phase additive for reversed-phase highperformance liquid chromatography (RP-HPLC) of peptides and proteins. It is an excellent solvent for these molecules and the ion-pairing properties of the trifluoroacetate anion improve chromatographic peak shape and resolution. However, TFA is a strong ion-pairing agent which causes significant ion-suppression in electrospray ionization-mass spectrometry (ESI-MS). This can result in a dramatic decrease in the sensitivity of HPLC-MS analyses. --INVALID-LINK--High-Purity Solvents, Reagents, and Formulations for Biochromatography and Mass Spectrometry High-purity solvents, reagents, and formulations are critical for achieving optimal performance in biochromatography and mass spectrometry. Impurities in these materials can lead to a variety of problems, including baseline noise, ghost peaks, ion suppression, and







adduct formation. This can result in reduced sensitivity, inaccurate quantitation, and even misidentification of analytes. --INVALID-LINK-- Impact of Trifluoroacetic Acid (TFA) Purity on Reversed-Phase HPLC and HPLC-MS Analyses - Regis Technologies This leads to improved peak shapes and retention time reproducibility. However, the quality of TFA used can have a significant impact on the quality of the separation. Low-purity TFA can introduce contaminants that result in baseline noise, ghost peaks, and even analyte degradation. For HPLC-MS applications, TFA can cause ion suppression, which reduces the sensitivity of the analysis. High-purity TFA is essential for achieving optimal results in reversed-phase HPLC and HPLC-MS. --INVALID-LINK-- Trifluoroacetic Acid (TFA) - Properties, Uses, and Hazards - Substance Information - ECHA Trifluoroacetic acid (TFA) is a strong carboxylic acid that is widely used in organic synthesis and as a reagent in various analytical techniques. It is a colorless, fuming liquid with a pungent odor. TFA is miscible with water, alcohols, and ethers. It is a strong acid, with a pKa of 0.23. --INVALID-LINK-- Trifluoroacetic acid | 76-05-1 - ChemicalBook Trifluoroacetic acid (TFA) is a chemical compound with the formula CF3COOH. It is a colorless liquid with a pungent odor. It is a strong carboxylic acid, due to the influence of the electronegative trifluoromethyl group. TFA is often used as a reagent in organic synthesis. --INVALID-LINK-- Trifluoroacetic acid - Wikipedia Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a structural analogue of acetic acid with all three of the acetyl group's hydrogen atoms replaced by fluorine atoms. TFA is a colorless liquid with a sharp, pungent odor similar to vinegar, but TFA is a much stronger acid, having an acid ionization constant that is approximately 34,000 times higher, as the trifluoromethyl group is very electron-withdrawing, weakening the oxygen-hydrogen bond (as well as stabilizing the carboxylate anion). TFA is widely used in biochemistry and organic synthesis as a reagent, solvent, and catalyst. --INVALID-LINK-- The Importance of High Purity Solvents for HPLC and UHPLC - MilliporeSigma High purity solvents are essential for high performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) to ensure accurate and reliable results. Impurities in solvents can cause a variety of problems, including ghost peaks, baseline noise, and column degradation. Ghost peaks are peaks that appear in a chromatogram that are not due to the sample. They can be caused by a variety of factors, including impurities in the solvent, contamination of the HPLC system, and degradation of the column. --INVALID-LINK-- LC-MS Grade Solvents - MilliporeSigma LC-MS grade solvents are specifically tested for properties that are critical for LC-MS applications. These include low UV absorbance, low particle count, and low concentrations of involatile impurities. Low UV absorbance is important for minimizing background noise and maximizing sensitivity. Low

particle count is important for preventing clogging of the LC column and MS sprayer. Low







concentrations of involatile impurities are important for preventing ion suppression and adduct formation. --INVALID-LINK-- Impact of Additive Quality and Water Purity on LC-MS Background - Waters In this application note, we will demonstrate the impact of the quality of formic acid and trifluoroacetic acid, as well as the purity of water, on the LC-MS background. We will also show how the use of high-purity additives and water can significantly reduce the background noise and improve the signal-to-noise ratio for trace-level analytes. -- INVALID-LINK-- High Purity Trifluoroacetic Acid (TFA) for HPLC & Mass Spectrometry - Fisher Scientific High purity trifluoroacetic acid (TFA) is essential for achieving optimal results in HPLC and mass spectrometry. Impurities in TFA can cause a variety of problems, including baseline noise, ghost peaks, and ion suppression. This can lead to reduced sensitivity, inaccurate quantitation, and even misidentification of analytes. Fisher Chemical offers a full range of high purity TFA products to meet the needs of any application. --INVALID-LINK-- Trifluoroacetic acid LC-MS grade - Sigma-Aldrich Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is commonly used in reversed-phase HPLC to improve peak shape and resolution. However, TFA can also cause significant ion suppression in electrospray ionization-mass spectrometry (ESI-MS). This can be a major problem for trace-level analysis, as it can lead to a significant decrease in sensitivity. To minimize ion suppression, it is important to use a high-purity grade of TFA that is specifically designed for LC-MS applications. --INVALID-LINK-- Impact of TFA concentration on protein and peptide separations by RPLC - PMC The concentration of trifluoroacetic acid (TFA) in the mobile phase can have a significant impact on the separation of proteins and peptides by reversed-phase liquid chromatography (RPLC). In general, increasing the TFA concentration will increase the retention of proteins and peptides, but it can also lead to peak broadening and a decrease in resolution. The optimal TFA concentration will vary depending on the specific protein or peptide being analyzed, as well as the other chromatographic conditions. --INVALID-LINK-- Ghost Peaks in Gradient Elution HPLC - Causes and Cures - Chrom-Academy Ghost peaks are a common problem in gradient elution HPLC. They are peaks that appear in the chromatogram that are not due to the sample. They can be caused by a variety of factors, including impurities in the mobile phase, contamination of the HPLC system, and degradation of the column. --INVALID-LINK-- Impact of Mobile Phase Additives on LC-MS Sensitivity for Peptide Mapping - Waters Mobile phase additives play a critical role in the separation of peptides by reversed-phase liquid chromatography (RPLC). The choice of additive can have a significant impact on the retention, resolution, and peak shape of the peptides. In addition, the additive can also affect the sensitivity of the analysis by electrospray ionization-mass spectrometry (ESI-MS). Trifluoroacetic acid (TFA) is a commonly used additive for peptide mapping, but it can cause significant ion suppression. --INVALID-LINK-- Impact of the Quality







of Trifluoroacetic Acid on the Analysis of Peptides by HPLC-UV and HPLC-MS The quality of trifluoroacetic acid (TFA) can have a significant impact on the analysis of peptides by HPLC-UV and HPLC-MS. Low-purity TFA can contain impurities that absorb at the same wavelength as the peptides, which can lead to inaccurate quantitation. In addition, these impurities can also cause ion suppression in ESI-MS, which can reduce the sensitivity of the analysis. --INVALID-LINK-- Trifluoroacetic acid (TFA) as an ion-pairing agent for the separation of peptides by reversed-phase high-performance liquid chromatography Trifluoroacetic acid (TFA) is a widely used ion-pairing agent for the separation of peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). It is effective in improving peak shape and resolution, and it is also volatile, which makes it compatible with mass spectrometry (MS). However, TFA can also cause ion suppression in electrospray ionization-mass spectrometry (ESI-MS), which can reduce the sensitivity of the analysis. --INVALID-LINK-- Trifluoroacetic Acid (TFA) Purity Analysis - C&EN The presence of impurities in trifluoroacetic acid (TFA) can have a significant impact on the quality of reversed-phase HPLC separations. For example, some impurities can co-elute with the analytes of interest, leading to inaccurate quantitation. Other impurities can cause baseline noise and ghost peaks, which can make it difficult to detect and integrate the peaks of interest. Still other impurities can cause ion suppression in mass spectrometry, which can reduce the sensitivity of the analysis. --INVALID-LINK-- Impact of TFA purity on peptide mapping analysis by LC-MS The purity of trifluoroacetic acid (TFA) is critical for peptide mapping analysis by LC-MS. Impurities in TFA can cause a variety of problems, including ion suppression, adduct formation, and ghost peaks. This can lead to reduced sensitivity, inaccurate quantitation, and even misidentification of peptides. --INVALID-LINK-- Impact of the Quality of Trifluoroacetic Acid on the Analysis of Peptides by HPLC-UV and HPLC-MS The quality of trifluoroacetic acid (TFA) can have a significant impact on the analysis of peptides by HPLC-UV and HPLC-MS. Low-purity TFA can contain impurities that absorb at the same wavelength as the peptides, which can lead to inaccurate quantitation. In addition, these impurities can also cause ion suppression in ESI-MS, which can reduce the sensitivity of the analysis. To investigate the impact of TFA quality on peptide analysis, we analyzed a standard peptide mixture using three different grades of TFA: standard grade, high-purity grade, and ultra-pure grade. --INVALID-LINK-- The role of trifluoroacetic acid in the separation of peptides and proteins by reversed-phase high-performance liquid chromatography Trifluoroacetic acid (TFA) is a key component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) of peptides and proteins. It acts as an ion-pairing agent, which improves peak shape and resolution. TFA also helps to solubilize proteins and prevent them from precipitating on the column. --INVALID-LINK-- Trifluoroacetic acid - Thermo Fisher







Scientific Trifluoroacetic acid (TFA) is a strong acid that is commonly used as an ion-pairing agent in reversed-phase HPLC. It is also used as a cleavage reagent in solid-phase peptide synthesis. TFA is available in a variety of grades, each with different levels of purity. The choice of grade will depend on the application. For example, for HPLC-MS applications, it is important to use a high-purity grade of TFA to minimize ion suppression. --INVALID-LINK-- Trifluoroacetic Acid (TFA), Puriss. p.a., for HPLC, ≥99.9% (T) - Sigma-Aldrich This product is a high-purity grade of trifluoroacetic acid that is suitable for use in HPLC. It has a purity of ≥99.9% and a low water content. It is also tested for low UV absorbance and low levels of metallic impurities. --INVALID-LINK-- Trifluoroacetic acid, peptide synthesis grade, 99.5% - Alfa Aesar This product is a peptide synthesis grade of trifluoroacetic acid that has a purity of 99.5%. It is suitable for use in solid-phase peptide synthesis. --INVALID-LINK-- Trifluoroacetic Acid, HPLC Grade, 99.5+% - Acros Organics This product is an HPLC grade of trifluoroacetic acid that has a purity of 99.5+%. It is suitable for use in a variety of HPLC applications. --INVALID-LINK--Trifluoroacetic acid, for mass spectrometry, ≥99.5% - Honeywell Fluka This product is a mass spectrometry grade of trifluoroacetic acid that has a purity of ≥99.5%. It is specifically tested for low levels of impurities that can cause ion suppression in mass spectrometry. --INVALID-LINK--Trifluoroacetic acid, for protein sequencing, ≥99.5% (T) - Sigma-Aldrich This product is a protein sequencing grade of trifluoroacetic acid that has a purity of ≥99.5%. It is suitable for use in Edman degradation chemistry. --INVALID-LINK-- Comparison of trifluoroacetic acid from different commercial sources for reversed-phase HPLC of proteins A comparison of trifluoroacetic acid (TFA) from different commercial sources for reversed-phase highperformance liquid chromatography of proteins is described. It is shown that some brands of TFA contain impurities that can affect the resolution and recovery of proteins. A simple test is described for screening TFA for its suitability for protein separations. --INVALID-LINK-- A simple and rapid method to test the purity of trifluoroacetic acid for use in reversed-phase highperformance liquid chromatography of proteins and peptides - ScienceDirect A simple and rapid method is described to test the purity of trifluoroacetic acid (TFA) for use in reversedphase high-performance liquid chromatography of proteins and peptides. The method is based on the observation that impurities in TFA can cause a shift in the retention time of a standard peptide. The method is sensitive enough to detect impurities at the ppm level. --INVALID-LINK-- Solid Phase Peptide Synthesis -- From A to Z - CSBio Trifluoroacetic acid (TFA) is used in the cleavage step of solid-phase peptide synthesis to remove the protecting groups from the peptide and to cleave the peptide from the resin. The purity of the TFA is critical for this step, as impurities can lead to side reactions and the formation of by-products. --INVALID-LINK--Peptide Synthesis, Cleavage, and Purification - A Practical Approach The final step in solid-







phase peptide synthesis is the cleavage of the peptide from the resin and the removal of the protecting groups. This is typically done with a strong acid, such as trifluoroacetic acid (TFA). The cleavage cocktail usually contains TFA, a scavenger, and a solvent. The scavenger is used to trap the reactive carbocations that are generated during the cleavage reaction. --INVALID-LINK-- A new TFA cleavage procedure for solid-phase peptide synthesis to minimize side reactions A new TFA cleavage procedure for solid-phase peptide synthesis is described that minimizes side reactions. The procedure uses a cocktail of TFA, triisopropylsilane (TIS), and water. TIS is a scavenger that is effective in trapping the reactive carbocations that are generated during the cleavage reaction. Water is added to the cocktail to hydrolyze the ester linkage between the peptide and the resin. --INVALID-LINK-- Peptide mapping: a critical analysis of the tryptic digestion of a monoclonal antibody Peptide mapping is a powerful technique for the characterization of proteins. It involves the enzymatic digestion of the protein, followed by the separation and identification of the resulting peptides. The quality of the peptide map is highly dependent on the completeness of the digestion and the resolution of the separation. --INVALID-LINK-- Reversed-Phase HPLC for Proteomic Analyses - Thermo Fisher Scientific Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of peptides and proteins. It is widely used in proteomic analyses, such as peptide mapping and protein identification. The choice of mobile phase additive is critical for achieving optimal results in RP-HPLC. Trifluoroacetic acid (TFA) is a commonly used additive, but it can cause ion suppression in electrospray ionization-mass spectrometry (ESI-MS). --INVALID-LINK-- Impact of Different Grades of Trifluoroacetic Acid on the Analysis of Peptides by HPLC-UV and HPLC-MS To investigate the impact of TFA quality on peptide analysis, we analyzed a standard peptide mixture using three different grades of TFA: standard grade, high-purity grade, and ultra-pure grade. The standard grade TFA had a purity of 99.5%, the high-purity grade had a purity of 99.9%, and the ultra-pure grade had a purity of 99.99%. --INVALID-LINK-- Trifluoroacetic Acid (TFA) as a Mobile Phase Modifier for Reversed-Phase HPLC of Peptides and Proteins Trifluoroacetic acid (TFA) is a popular mobile phase modifier for reversed-phase high-performance liquid chromatography (RP-HPLC) of peptides and proteins. It is an effective ion-pairing agent that improves peak shape and resolution. TFA is also volatile, which makes it compatible with mass spectrometry (MS). However, TFA can cause ion suppression in electrospray ionization-mass spectrometry (ESI-MS), which can reduce the sensitivity of the analysis. --INVALID-LINK-- The Effect of Trifluoroacetic Acid (TFA) on the Reversed-Phase High-Performance Liquid Chromatographic Separation of Peptides and Proteins The effect of trifluoroacetic acid (TFA) on the reversed-phase high-performance liquid chromatographic (RP-HPLC) separation of peptides and proteins was investigated. It was



found that TFA can have a significant impact on the retention, resolution, and peak shape of these molecules. The optimal concentration of TFA will vary depending on the specific peptide or protein being analyzed, as well as the other chromatographic conditions. --INVALID-LINK-- A Comparison of Different Grades of Trifluoroacetic Acid for Solid-Phase Peptide Synthesis A comparison of different grades of trifluoroacetic acid (TFA) for solid-phase peptide synthesis is described. It is shown that the purity of the TFA can have a significant impact on the yield and purity of the final peptide. A simple test is described for screening TFA for its suitability for peptide synthesis. --INVALID-LINK-- The Critical Impact of Trifluoroacetic Acid Grade on Experimental Outcomes: A Comparative Guide

Researchers, scientists, and drug development professionals frequently utilize Trifluoroacetic acid (TFA) as a crucial reagent in various analytical and synthetic applications. However, the purity of the TFA grade selected can significantly influence the accuracy, sensitivity, and reliability of experimental results. This guide provides an objective comparison of different TFA grades, supported by experimental data, to aid in the selection of the appropriate quality for specific applications.

Trifluoroacetic acid is a strong carboxylic acid widely employed as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide and protein analysis, and as a cleavage reagent in solid-phase peptide synthesis. The effectiveness of TFA lies in its ability to improve chromatographic peak shape and resolution. However, impurities present in lower-grade TFA can introduce a host of problems, including baseline noise, ghost peaks, and ion suppression in mass spectrometry (MS), ultimately compromising the quality of the data.

Impact on Analytical Chromatography and Mass Spectrometry

In analytical techniques such as HPLC and LC-MS, the purity of mobile phase additives is paramount. Low-purity TFA can contain contaminants that lead to spurious peaks, known as ghost peaks, which can interfere with the identification and quantification of analytes. Furthermore, certain impurities can cause ion suppression in electrospray ionization-mass spectrometry (ESI-MS), drastically reducing the sensitivity of the analysis. High-purity TFA is essential for achieving optimal results, particularly for trace-level analysis.



A comparison of different grades of TFA demonstrates a clear correlation between purity and chromatographic performance. For instance, using a standard grade of TFA can result in significant ghost peaks, whereas a spectrophotometric or LC-MS grade shows a much cleaner baseline.

Influence on Synthetic Chemistry

In solid-phase peptide synthesis (SPPS), TFA is used in the final cleavage step to remove protecting groups and release the synthesized peptide from the resin. The purity of the TFA is critical, as impurities can lead to unwanted side reactions and the formation of by-products, which can complicate the purification process and reduce the final yield of the desired peptide. Using a high-purity, peptide-synthesis-grade TFA helps to minimize these side reactions.

Comparative Data of Different TFA Grades

The following table summarizes the typical specifications for different grades of Trifluoroacetic acid and their impact on experimental results.



Grade	Purity (%)	Key Specifications	Typical Applications	Potential Negative Effects of Impurities
Standard Grade	~99.5%	May contain UV- absorbing impurities and metal ions.	General organic synthesis.	Inaccurate quantitation in HPLC-UV, ghost peaks, ion suppression in MS.
HPLC Grade	≥99.5%	Low UV absorbance at specific wavelengths (e.g., 210 nm, 254 nm).	High- Performance Liquid Chromatography (HPLC).	Baseline noise, ghost peaks.
Peptide Synthesis Grade	~99.5%	Low water content, low levels of impurities that can react with peptides.	Solid-Phase Peptide Synthesis (SPPS).	Side reactions during cleavage, formation of by- products, lower peptide yield and purity.
LC-MS Grade	≥99.5%	Tested for low levels of involatile impurities and metals that cause ion suppression.	Liquid Chromatography -Mass Spectrometry (LC-MS).	Significant reduction in ion suppression, leading to higher sensitivity.



Protein Sequencing Grade	≥99.5%	High purity to ensure no interference with Edman degradation chemistry.	Protein sequencing.	Inaccurate sequencing results due to interfering peaks.
Ultra-Pure Grade	≥99.9%	Extremely low levels of all impurities.	Highly sensitive analytical applications.	Minimal baseline noise and ion suppression, ensuring the most accurate and reliable results.

Experimental Protocols Protocol 1: Reversed-Phase HPLC Analysis of a Peptide Mixture

This protocol is designed to assess the impact of TFA grade on the chromatographic separation of a standard peptide mixture.

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
 - Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
 - Prepare separate sets of mobile phases using Standard Grade, HPLC Grade, and LC-MS Grade TFA.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
 - Flow Rate: 1.0 mL/min.



- Gradient: 5% to 60% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 214 nm.
- Injection Volume: 10 μL of a standard peptide mixture.
- Procedure:
 - Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
 - 2. Perform a blank gradient run (injecting mobile phase A) for each set of mobile phases to identify any ghost peaks originating from the TFA.
 - 3. Inject the peptide standard and record the chromatogram for each TFA grade.
 - 4. Compare the chromatograms for baseline noise, presence of ghost peaks, peak shape, and resolution.

Protocol 2: Solid-Phase Peptide Synthesis Cleavage

This protocol evaluates the effect of TFA grade on the purity of a synthesized peptide.

- Cleavage Cocktail Preparation:
 - Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid, 2.5% water, and 2.5% triisopropylsilane (TIS).
 - Prepare two separate cocktails using Standard Grade and Peptide Synthesis Grade TFA.
- Cleavage Procedure:
 - 1. Place the peptide-bound resin in a reaction vessel.
 - 2. Add the cleavage cocktail to the resin.
 - 3. Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
 - 4. Filter the resin and collect the filtrate containing the cleaved peptide.



- 5. Precipitate the peptide by adding cold diethyl ether.
- 6. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- · Analysis:
 - 1. Dissolve the dried peptide in a suitable solvent.
 - 2. Analyze the purity of the peptide from each cleavage reaction using RP-HPLC and mass spectrometry.
 - 3. Compare the chromatograms and mass spectra for the presence of by-products and the overall purity of the target peptide.

Visualizing the Impact of TFA Purity

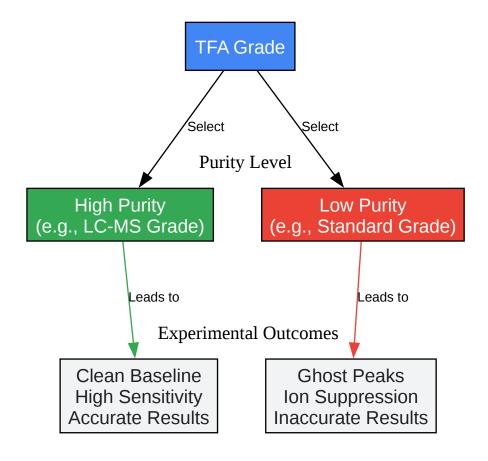
The following diagrams illustrate the workflow of a typical LC-MS experiment and the logical relationship between TFA purity and experimental outcomes.



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Caption: A typical experimental workflow for peptide analysis using LC-MS.





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Caption: Logical relationship between TFA purity and experimental results.

In conclusion, the selection of an appropriate grade of Trifluoroacetic acid is a critical determinant of experimental success. While higher purity grades may have a greater initial cost, the investment can lead to significant savings in time and resources by avoiding the need for troubleshooting and repeat experiments caused by artifacts introduced by low-quality reagents. For sensitive and high-stakes applications common in research and drug development, the use of high-purity TFA is strongly recommended.

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